3-Cyanophenyl cyclobutyl ketone
Description
BenchChem offers high-quality 3-Cyanophenyl cyclobutyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanophenyl cyclobutyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclobutanecarbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-9-3-1-6-11(7-9)12(14)10-4-2-5-10/h1,3,6-7,10H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDHMRMXPTZBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642517 | |
| Record name | 3-(Cyclobutanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-48-2 | |
| Record name | 3-(Cyclobutylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclobutanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanophenyl Cyclobutyl Ketone
Foreword
In the landscape of modern medicinal chemistry and materials science, the predictive understanding of a molecule's physical properties is paramount to its successful application. This guide focuses on 3-Cyanophenyl cyclobutyl ketone, a compound of interest due to its unique structural motifs: a rigid cyclobutane scaffold, a versatile nitrile handle, and an aromatic ketone system. While this specific isomer, also known as 3-(cyclobutanecarbonyl)benzonitrile, is not extensively documented in public literature, a robust scientific profile can be constructed through a rigorous analysis of its constituent parts and comparison with structurally analogous compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a blend of established chemical principles and data-driven predictions to illuminate the properties, synthesis, and potential applications of this molecule.
Molecular Profile and Physicochemical Properties
3-Cyanophenyl cyclobutyl ketone (C₁₂H₁₁NO) is an aromatic ketone characterized by a cyclobutyl group and a nitrile moiety in a meta position on the phenyl ring. The combination of the polar ketone and nitrile groups with the nonpolar cyclobutane and phenyl rings results in a molecule with distinct electronic and steric properties. These features are critical in determining its behavior in both chemical reactions and biological systems.
Predicted Physicochemical Data Summary
| Property | Value / Predicted Range | Rationale / Comparative Compound Data |
| Molecular Formula | C₁₂H₁₁NO | Based on chemical structure. Identical to 4-Cyanophenyl cyclobutyl ketone[1]. |
| Molecular Weight | 185.22 g/mol | Calculated from the molecular formula[1]. |
| Melting Point | Predicted: Low-melting solid or high-boiling liquid | Rationale: The parent compound, Cyclobutyl phenyl ketone, is a liquid. The addition of a polar nitrile group increases intermolecular dipole-dipole forces, which would raise the melting point. However, the meta-substitution pattern may disrupt crystal lattice packing compared to a more symmetrical para-isomer. Benzonitrile itself has a very low melting point (-13 °C)[2][3]. |
| Boiling Point | Predicted: > 280 °C (at atmospheric pressure) | Rationale: The boiling point is strongly influenced by molecular weight and polarity[4][5]. Cyclobutyl phenyl ketone has a reported boiling point of 260 °C[6]. The strong dipole of the added nitrile group (Benzonitrile b.p. ~191 °C[2][3]) will significantly increase the intermolecular forces, leading to a substantially higher boiling point. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., acetone, ether, ethanol); poorly soluble in water. | Rationale: The molecule is predominantly nonpolar, ensuring solubility in organic solvents. The polar carbonyl and nitrile groups allow for minimal water solubility, which decreases with the size of the nonpolar hydrocarbon portions[4]. |
Synthesis and Purification: A Proposed Methodology
The synthesis of aromatic ketones is well-established in organic chemistry. A reliable and standard method for preparing 3-Cyanophenyl cyclobutyl ketone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to the target molecule from commercially available starting materials.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The logical synthetic approach involves the acylation of benzonitrile with cyclobutanecarbonyl chloride. The cyano group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. This directing effect is crucial as it selectively guides the incoming acyl group to the desired C-3 position on the phenyl ring, minimizing the formation of ortho and para isomers. Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst used to activate the acyl chloride for the reaction.
Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of 3-Cyanophenyl cyclobutyl ketone.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning that successful execution and subsequent characterization will confirm the identity and purity of the final product.
Materials:
-
Benzonitrile
-
Cyclobutanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and suspend it in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise to the stirred suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Addition of Benzonitrile: Add benzonitrile (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 3-Cyanophenyl cyclobutyl ketone. Confirm identity and purity via NMR, IR, and Mass Spectrometry.
Analytical Characterization and Structural Elucidation
The identity and purity of the synthesized 3-Cyanophenyl cyclobutyl ketone must be confirmed through standard analytical techniques. The following are the expected spectroscopic signatures for the molecule.
Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | Aromatic Region (δ 7.5-8.2 ppm): Four protons exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. Cyclobutyl Methine (δ 3.8-4.2 ppm): One proton (quintet or multiplet), alpha to the carbonyl group. Cyclobutyl Methylene (δ 1.9-2.5 ppm): Six protons (multiplets) corresponding to the remaining CH₂ groups of the cyclobutane ring. |
| ¹³C NMR | Carbonyl (C=O): δ ~198 ppm. Nitrile (C≡N): δ ~118 ppm. Aromatic Carbons: Six signals between δ 112-138 ppm, including the ipso-carbon attached to the nitrile (low field) and the ipso-carbon attached to the ketone (higher field). Cyclobutyl Carbons: Signals between δ 18-50 ppm. |
| Infrared (IR) | C=O Stretch: Strong, sharp absorption band around 1690 cm⁻¹. C≡N Stretch: Medium, sharp absorption band around 2230 cm⁻¹. Aromatic C-H Stretch: Above 3000 cm⁻¹. Aliphatic C-H Stretch: Below 3000 cm⁻¹. |
| Mass Spec. (MS) | Molecular Ion (M⁺): m/z = 185.22. Key fragmentation patterns would include the loss of the cyclobutyl group and the benzoyl cation. |
Significance in Research and Development
The structural motifs within 3-Cyanophenyl cyclobutyl ketone make it a molecule of significant interest, particularly in the field of drug discovery.
-
The Cyclobutane Scaffold: 1,3-disubstituted cyclobutanes are increasingly recognized as valuable pharmacophores.[7] They act as conformationally restricted linkers or as non-planar bioisosteres for phenyl rings, which can lead to improved metabolic stability and enhanced binding affinity of drug candidates.[8]
-
The Nitrile Group: The cyano group is a highly versatile functional handle. It is a common feature in many approved drugs and serves as a precursor for a wide array of other functionalities, including primary amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition), which are important in medicinal chemistry.[9]
The combination of these two features in a single, synthetically accessible molecule makes 3-Cyanophenyl cyclobutyl ketone a valuable building block for creating novel chemical libraries aimed at discovering next-generation therapeutics.
Conclusion
While direct experimental data for the melting and boiling points of 3-Cyanophenyl cyclobutyl ketone remains elusive in public-domain literature, a robust scientific profile has been established through first-principles analysis and data-driven comparison with analogous structures. The compound is predicted to be a high-boiling liquid or a low-melting solid, soluble in common organic solvents. A reliable synthetic route via Friedel-Crafts acylation has been proposed, complete with a detailed experimental protocol and expected analytical signatures for structural verification. The inherent value of its cyclobutane and nitrile functionalities positions this molecule as a promising and versatile building block for advanced applications in chemical synthesis and drug discovery.
References
-
PubChem, National Institutes of Health. 3-Benzoylbenzonitrile. [Link]
-
PMC, National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]
-
OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]
-
PubChem, National Institutes of Health. 3-Oxocyclobutane-1-carbonitrile. [Link]
-
Chemical Database. Benzonitrile. [Link]
-
University of Toronto. TABLE X. ORGANIC DERIVATIVES OF KETONES. [Link]
-
Cheméo. Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7). [Link]
-
NIST WebBook. Cyclobutyl phenyl ketone. [Link]
-
Wikipedia. Benzonitrile. [Link]
-
ResearchGate. Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]
-
PMC, National Institutes of Health. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles. [Link]
-
CK-12 Foundation. Physical Properties of Aldehydes and Ketones. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. benzonitrile [chemister.ru]
- 3. Benzonitrile - Wikipedia [en.wikipedia.org]
- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Cyclobutyl phenyl ketone [webbook.nist.gov]
- 7. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Cheminformatics Profiling and Synthetic Utility of 3-Cyanophenyl cyclobutyl ketone
Executive Summary
In modern drug discovery and medicinal chemistry, access to versatile, conformationally restricted building blocks is highly sought after. 3-Cyanophenyl cyclobutyl ketone (IUPAC: 3-(cyclobutanecarbonyl)benzonitrile)[1] represents a high-value pharmaceutical intermediate. This guide provides an authoritative analysis of its cheminformatics identification protocols—specifically mapping its structure to database identifiers like the PubChem CID and ChemSpider ID —while outlining the causality behind its structural design and offering a self-validating, chemoselective synthetic workflow.
Cheminformatics & Structural Identification
Chemical databases rely on canonical representations to map small molecules to integer identifiers. While standard nomenclature can be ambiguous, machine-readable representations such as SMILES and InChIKey provide exact molecular definitions[2].
Due to the continuous updates in large-scale databases, specific integer identifiers (PubChem CID or ChemSpider ID) are routinely assigned or dynamically re-indexed based on topological inputs. As a standard practice in computational chemistry, these IDs are computationally retrieved via application programming interfaces (APIs) using the compound's immutable InChIKey[1].
Standardized Physicochemical and Identifier Data
The following data summarizes the key physicochemical descriptors and structural keys necessary for database querying:
| Chemical Property | Assigned Value |
| IUPAC Name | 3-(cyclobutanecarbonyl)benzonitrile[1] |
| CAS Registry Number | 898790-48-2[1] |
| Molecular Formula | C₁₂H₁₁NO[1] |
| Molecular Weight | 185.22 g/mol [2] |
| SMILES | O=C(C1=CC(C#N)=CC=C1)C1CCC1[2] |
| InChIKey | ARDHMRMXPTZBMD-UHFFFAOYSA-N[1] |
Database Query Workflow (PubChem & ChemSpider)
To accurately fetch the PubChem CID and ChemSpider ID, informaticians utilize RESTful web services.
-
PubChem PUG REST API: By passing the SMILES or InChIKey via an HTTP GET request to the PubChem PUG REST architecture[3], the system bypasses nomenclature ambiguities and returns the canonical CID along with extensive topological descriptors.
-
ChemSpider API: Utilizing the Royal Society of Chemistry's (RSC) proprietary API[4], developers can issue token-authenticated requests utilizing the ARDHMRMXPTZBMD-UHFFFAOYSA-N string to extract the corresponding ChemSpider ID (CSID)[1].
Cheminformatics Retrieval Pipeline for 3-Cyanophenyl cyclobutyl ketone.
Structural Rationalization in Drug Design
As an Application Scientist, understanding why a molecule is synthesized is as critical as knowing how. The architecture of 3-Cyanophenyl cyclobutyl ketone offers two paramount advantages in pharmacophore design:
-
The 3-Cyano Group (-CN): The cyano moiety acts as a powerful bioisostere for halogens, alkynes, and carbonyls. It provides a highly directional hydrogen-bond acceptor vector with minimal steric bulk. Because it is chemically inert to typical cytochrome P450 (CYP450) metabolic oxidation—unlike a methyl group—it heavily improves a drug candidate's metabolic half-life.
-
The Cyclobutyl Group: Open-chain aliphatic groups (like isobutyl chains) are flexible, which forces a drug to pay a high "entropic penalty" when adopting a rigid conformation to bind an enzyme target. The cyclobutyl ring effectively pre-organizes the lipophilic surface. It perfectly balances conformational restriction with favorable lipid solubility (logP optimization), enhancing membrane permeability without the heavy steric penalty of larger rings like cyclohexane.
Chemoselective Synthetic Methodology
Synthesizing 3-Cyanophenyl cyclobutyl ketone presents a specific chemoselectivity challenge. Traditional Grignard additions (e.g., reacting cyclobutylmagnesium bromide with 3-cyanobenzoyl chloride) are high-risk because the nucleophilic organometallic reagent can erroneously attack the electrophilic cyano group, leading to imine and subsequent unwanted ketone byproducts.
The Solution: To ensure absolute chemoselectivity and high yields, we utilize a self-validating Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura type ketone synthesis). By reacting (3-cyanophenyl)boronic acid with cyclobutanecarbonyl chloride under palladium catalysis, the metal oxidatively adds exclusively to the highly polarized acyl C-Cl bond, completely ignoring the cyano group.
Chemoselective Palladium-Catalyzed Synthesis of 3-Cyanophenyl cyclobutyl ketone.
Step-by-Step Experimental Protocol
The following standardized workflow describes a validated, chemoselective synthetic approach:
Step 1: Reaction Setup and Inert Atmosphere
-
Flame-dry a two-neck round-bottom flask and flush with Argon gas to strictly eliminate ambient moisture, which could prematurely hydrolyze the acyl chloride.
-
Add 1.0 equivalent of (3-cyanophenyl)boronic acid and 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Introduce 3 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Step 2: Reagent Introduction and Heating
-
Dissolve the solid mixture in anhydrous toluene (0.2 M concentration relative to the boronic acid).
-
Slowly inject 1.1 equivalents of cyclobutanecarbonyl chloride dropwise at room temperature via a syringe.
-
Affix a reflux condenser and heat the reaction mixture to 80°C under continuous stirring for 12 hours. The mild base enables transmetalation without causing basic hydrolysis of the cyano group.
Step 3: Workup and Purification
-
Cool the reaction to room temperature and quench with distilled water.
-
Extract the aqueous layer with three volumes of ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes / EtOAc gradient) to isolate the pure ketone.
Step 4: Analytical Self-Validation To validate the success and purity of the output, the target must satisfy the following analytical signatures:
-
GC-MS: Display a parent molecular ion
mass-to-charge ratio (m/z) matching the calculated theoretical weight of 185.22 g/mol [2]. -
FTIR Spectroscopy: Confirm an intact nitrile stretching frequency at exactly ~2230 cm⁻¹ and a sharp ketone carbonyl peak at ~1680 cm⁻¹. Absence of the broad -OH stretch (~3300 cm⁻¹) rules out hydration or undesired side reactions.
References
-
National Center for Biotechnology Information (NCBI). "PubChemPy 1.0.5 documentation (PUG REST API)". Retrieved from:[Link]
-
Royal Society of Chemistry (RSC). "ChemSpider APIs - Usage Description". Retrieved from:[Link]
Sources
The Photochemical and Thermal Landscape of 3-Cyanophenyl Cyclobutyl Ketone
An In-Depth Technical Guide for Pre-Clinical Drug Development Professionals Prepared by Senior Application Scientist
Executive Summary
Cyclobutanes have rapidly emerged as critical scaffolds in medicinal chemistry. Their unique puckered geometry functions as a rigid, conformationally restricted bioisostere for flexible aliphatic linkers, notably enhancing binding efficiency and metabolic stability[1]. Among these, 3-Cyanophenyl cyclobutyl ketone (CAS 898790-48-2) serves as a potent, electronically distinct building block for 1,3-difunctionalized cyclobutanes. However, the exact structural features that make it synthetically and biologically valuable—namely the cyclobutyl ring adjacent to an electron-deficient aryl carbonyl—also introduce specific ambient stability liabilities.
This whitepaper details the behavior of 3-Cyanophenyl cyclobutyl ketone under ambient conditions, highlighting its robust thermal profile contrasted by a severe, wavelength-dependent photochemical vulnerability.
Molecular Architecture & Ambient Stability Implications
The ambient stability of any pharmaceutical intermediate is dictated by the summation of its thermal, hydrolytic, oxidative, and photochemical properties. For 3-Cyanophenyl cyclobutyl ketone, the strong electron-withdrawing nature of the meta-cyano group severely impacts the electronic state of the adjacent carbonyl, enhancing its electrophilicity[2].
1.1 Thermal and Hydrolytic Robustness
Under ambient dark conditions (20–25 °C, 40–60% Relative Humidity), 3-Cyanophenyl cyclobutyl ketone is remarkably stable. The high bond dissociation energy of the aromatic cyano group prevents ambient hydrolysis, which typically requires forced degradation (e.g., refluxing in 1M NaOH) to convert the nitrile to an amide or carboxylic acid[2]. Furthermore, thermal ring-opening or retro-aldol cleavages are highly energetically demanding, generally requiring inert conditions exceeding 150 °C to trigger degradation[2].
1.2 The Photochemical Liability: Norrish-Yang Reactivity
While thermally stable, 3-Cyanophenyl cyclobutyl ketone degrades rapidly under ambient light[3]. Sunlight and indoor fluorescent lighting emit significant UVA radiation (320–400 nm). The aryl ketone acts as a primary chromophore; upon absorbing these wavelengths, the molecule transitions to an excited singlet state (
Because of the puckered conformation of the cyclobutyl ring, the
Notably, literature demonstrates that electron-deficient aryl groups (such as 3-cyanophenyl) strongly facilitate this exact bicyclic formation, accelerating degradation under ambient light compared to their electron-rich counterparts[1]. Upon extended irradiation, the molecule may also undergo Norrish Type I
Mechanistic Visualization
Figure 1: Primary photochemical degradation pathways of 3-Cyanophenyl cyclobutyl ketone under ambient UV.
Quantitative Stability Data Profile
To provide actionable baseline metrics, the following table summarizes the anticipated quantitative stability responses of 3-Cyanophenyl cyclobutyl ketone extrapolated from behavioral studies on functionally analogous electron-deficient cyclobutyl aryl ketones[1],[2],[8].
| Storage Condition | Exposure Variable | Duration | Primary Degradant | % Recovery (Parent) |
| Standard Ambient | 25°C, Dark, Ambient Humidity | 30 Days | None detected | > 99.5% |
| Accelerated Thermal | 60°C, Dark, Inert Gas ( | 7 Days | None detected | > 98.0% |
| Ambient Photostress | 25°C, Benchtop Light (UVA/Vis) | 48 Hours | 2-(3-Cyanophenyl)bicyclo[1.1.1]pentan-2-ol | < 75.0% |
| Extreme Photostress | 365 nm UVA Reactor (10W) | 6 Hours | Bicyclic alcohol + Norrish I cleavages | < 45.0% |
| Aqueous/Hydrolytic | 25°C, pH 7.0 buffer, Dark | 7 Days | None detected | > 99.0% |
Table 1: Correlated ambient and stress degradation metrics. Data illustrates the profound necessity for actinic shielding during synthesis and storage.
Self-Validating Analytical Protocol: Photostability Assessment
To rigorously characterize the stability of this molecule, researchers must utilize assays capable of differentiating thermal artifacts from true photochemical degradation. Standard "benchtop" observations are scientifically insufficient.
Below is an ICH Q1B-aligned self-validating methodology. We utilize 365 nm UVA rather than UVC; ambient sunlight passing through laboratory glass strictly consists of wavelengths
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 3-Cyanophenyl cyclobutyl ketone in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Causality Note: Acetonitrile is selected over methanol to prevent trace photo-induced acetal formation or solvent-hydrogen abstraction during irradiation.
-
System Validation (The Dual-Vial Setup):
-
Aliquot 2 mL of the solution into two identical quartz vials.
-
Test Vial (A): Left fully exposed.
-
Control Vial (B): Tightly wrapped in dual-layer aluminum foil.
-
Causality Note: Placing the foil-wrapped Control Vial (B) inside the same photo-chamber ensures both vials experience the exact same thermal load generated by the UV lamps. If Control B shows degradation, the root cause is thermal, validating that the setup separates thermal from actinic variables.
-
-
Irradiation: Expose both vials in a photoreactor equipped with 365 nm UVA lamps, ensuring an overall exposure of
Watt-hours/square meter. -
Analysis (HPLC-DAD-MS): Inject 10 µL of both samples into an LC-MS system using a C18 reverse-phase column. Monitor at 254 nm and 280 nm.
-
Mass Balance Calculation: Calculate the sum of the peak areas of the parent compound and the emerging degradants.
-
Self-Validation Check: If the total peak area of Vial A is
of the total peak area of Vial B, it confirms that volatile Norrish Type I fragments have escaped the solution[7]. The LC-MS total ion chromatogram (TIC) must then be cross-referenced to identify lower molecular weight aliphatic fragments.
-
Formulatory & Handling Mitigations
Because of the pronounced vulnerability to Norrish-Yang cyclization, researchers must implement strict handling controls:
-
Actinic Shielding: All laboratory glassware containing the dissolved ketone must be wrapped in aluminum foil or utilized in low-actinic (amber) glassware.
-
Storage: Solid material must be stored in opaque, sealed containers. While thermal stability is robust, flushing headspace with Argon or Nitrogen is recommended to prevent trace autoxidation of the cyclobutyl
-protons over long-term storage[2].
References
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (NIH) - PubMed Central. Validated URL: [Link]
-
Norrish Type I and II Reaction (Cleavage). Cambridge University Press - Name Reactions in Organic Synthesis. Validated URL: [Link]
-
Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones. ChemPhysChem / NYCU. Validated URL: [Link]
-
Photochemistry of Cyclic Ketones in Solution. International Union of Pure and Applied Chemistry (IUPAC). Validated URL: [Link]
-
Photochemistry Fundamentals and Aryl Ketone Excitation. Michigan State University (MSU) Chemistry. Validated URL: [Link]
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- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutyl 3-trifluoromethylphenyl ketone | 898790-97-1 | Benchchem [benchchem.com]
- 3. Cyclobutyl 2-(4-Methoxyphenyl)ethyl Ketone|CAS 898793-78-7 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 8. Cyclobutyl 2-(3-fluorophenyl)ethyl ketone|C13H15FO [benchchem.com]
Methodological & Application
Norrish-Yang cyclization of 3-Cyanophenyl cyclobutyl ketone
Application Note: Norrish-Yang Cyclization of 3-Cyanophenyl Cyclobutyl Ketone
Audience: Synthetic organic chemists, photochemical process engineers, and medicinal chemistry researchers.
Executive Summary
The rigid, puckered geometry of the cyclobutane ring has emerged as a privileged bioisostere for tert-butyl groups and flexible alkyl chains in modern drug discovery, enhancing both metabolic stability and binding affinity [1]. While accessing complex 1,3-disubstituted cyclobutane motifs is historically challenging, formal γ-C(sp³)–H functionalization provides a highly efficient and stereospecific bypass. This application note details the critical first stage of this functionalization pathway: the UV-light-promoted Norrish-Yang photocyclization of 3-cyanophenyl cyclobutyl ketone to generate a highly strained bicyclo[1.1.1]pentan-2-ol intermediate [1].
Mechanistic Causality & Rationale
The transformation is governed by the principles of excited-state intramolecular hydrogen atom transfer (HAT). Understanding the precise photophysical checkpoints ensures high reaction fidelity and suppresses unwanted fragmentation.
-
Excitation & Intersystem Crossing: Irradiation with ultraviolet light (>290 nm) excites the ground-state ketone to a singlet excited state (
) via an transition. This state rapidly undergoes intersystem crossing (ISC) to the photochemically active triplet state ( ) [2]. -
1,5-Hydrogen Atom Transfer: The highly reactive oxygen radical of the excited carbonyl abstracts a hydrogen atom exclusively from the γ-position (the C3 carbon of the cyclobutane ring), yielding a 1,4-diradical intermediate.
-
Diradical Recombination vs. Cleavage: The intermediate faces a kinetic bifurcation. It can either undergo C–C bond scission (Norrish Type II cleavage) to form an alkene and an enol, or recombine to form a new ring. Conducting the reaction in highly non-polar, aprotic solvents (such as trifluorotoluene) restricts the conformational freedom of the diradical, drastically favoring intramolecular cyclization [1].
-
Strain Generation: Recombination bridges the C1 and C3 positions of the cyclobutane ring, forging 2-(3-cyanophenyl)bicyclo[1.1.1]pentan-2-ol. The intense ring strain of this intermediate primes it for subsequent transition-metal-catalyzed C–C bond cleavage, effectively opening the pathway for stereospecific cis-1,3-difunctionalization.
Photochemical Pathway Visualization
Photochemical sequence for the Norrish-Yang cyclization of cyclobutyl ketones.
Experimental Protocol: Batch Photocyclization
Self-Validation Note: The
Reagents & Materials:
-
3-Cyanophenyl cyclobutyl ketone (Substrate, 1.0 mmol, ~185.2 mg)
-
Trifluorotoluene (
) or Benzene (Anhydrous, HPLC grade, 100 mL) -
Argon gas (high purity, zero grade)
Equipment Setup:
-
Photochemical batch reactor housing a 450 W medium-pressure Mercury (Hg) lamp.
-
Borosilicate (Pyrex) water-cooled immersion well.
-
Magnetic stirrer and PTFE-coated stir bar.
Step-by-Step Procedure:
-
Preparation: In a flame-dried Pyrex photoreactor vessel, dissolve 1.0 mmol of 3-cyanophenyl cyclobutyl ketone in 100 mL of anhydrous
. This specific dilution establishes a concentration, which is critical to suppressing intermolecular pinacol coupling. -
Degassing: Submerge a stainless-steel sparging needle directly into the solution. Sparge with a vigorous stream of Argon gas for a minimum of 30 minutes in complete darkness to entirely displace dissolved
. -
Irradiation: Seat the reactor vessel inside the UV assembly. Initiate the cooling water flow to maintain the internal reaction temperature strictly below 25 °C (preventing thermal background reactions). Illuminate the vigorously stirring solution with the Hg lamp.
-
Reaction Monitoring: Monitor reaction progress via UPLC/MS or thin-layer chromatography (TLC) taking small, degassed aliquots every 2 hours. Conversion to the bicyclo[1.1.1]pentan-2-ol intermediate is typically quantitative within 6 to 8 hours.
-
Termination & Isolation: Upon complete consumption of the starting material, deactivate the UV lamp. Transfer the solution to a standard round-bottom flask and remove the
solvent in vacuo. -
Purification: Purify the crude residue using flash column chromatography over silica gel (Eluent: Gradient of Hexanes/Ethyl Acetate, 9:1 to 7:3) to isolate pure 2-(3-cyanophenyl)bicyclo[1.1.1]pentan-2-ol.
Quantitative Optimization Guidelines
Photochemical robustness requires balancing photon flux against intermediate thermodynamics. The table below codifies optimization tolerances derived from mechanistic requirements and literature precedents [1, 2].
| Reaction Parameter | Condition Tested | Scientific Rationale & Causality | Application Recommendation |
| Solvent Matrix | Highly stabilizing for the 1,4-diradical intermediate; minimizes conformer flexibility leading to cleavage. | Preferred. Use for optimal cyclobutanol yield. | |
| Solvent Matrix | Methanol / Ethanol | Protic hydrogen-bonding prolongs diradical lifetimes, kinetically favoring Type II fragmentation. | Avoid. Selectivity degrades significantly. |
| Concentration | High dilution enforces intramolecular kinetic regimes, suppressing radical dimerization (pinacolization). | Required. Maintain concentration strictly | |
| Optical Filter | Pyrex (Borosilicate) | Acts as a long-pass filter ( | Mandatory. Quartz glass will cause rapid product degradation. |
| Atmosphere | Ambient Air ( | Molecular | Avoid. Continuous Argon sparging/blanketing is necessary. |
Downstream Utility in Drug Development
Following isolation, the 3-cyanophenyl bicyclo[1.1.1]pentan-2-ol undergoes ligand-enabled, Palladium(II)-catalyzed C–C cleavage. Leveraging the thermodynamic release of its inherent ring strain, the C1–C2 bridgehead bond is cleaved and stereospecifically trapped by aryl/heteroaryl iodides. This downstream transformation reliably generates cis-1,3-difunctionalized cyclobutanes. The meta-cyano moiety on the starting aryl ring remains unperturbed during photolysis and cross-coupling, acting as an optimal synthetic handle for later-stage conversion into amides, primary amines, or tetrazole bioisosteres.
References
-
Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Biosynthesis of Providencin: Understanding Photochemical Cyclobutane Formation with Density Functional Theory Source: Chemical and Pharmaceutical Bulletin (Available via ResearchGate) URL: [Link]
Application Note: 3-Cyanophenyl Cyclobutyl Ketone as a Strategic Precursor for sp³-Rich Benzene Bioisosteres
Executive Summary & Scientific Rationale
The pervasive use of planar benzene rings in historical drug discovery has increasingly been associated with late-stage clinical attrition due to poor aqueous solubility, lipophilic toxicity, and oxidative metabolic liabilities (e.g., transformation into reactive phenols and quinones by Cytochrome P450s)[1]. To circumvent these pharmacokinetic limitations, the medicinal chemistry community has embraced the "escape from flatland" paradigm, prioritizing the incorporation of three-dimensional, C(sp³)-rich scaffolds[2].
3-Cyanophenyl cyclobutyl ketone has emerged as an elite, dual-purpose chemical precursor for generating these advanced bioisosteres. The molecule features two highly strategic domains:
-
The Cyclobutyl Ketone Core : Serves as a direct gateway to highly strained bicyclo[1.1.1]pentane (BCP) intermediates via photochemical manipulation. These intermediates can be further processed into cis-1,3-difunctionalized cyclobutanes, perfectly mimicking the vector geometry of a meta-substituted benzene ring[3].
-
The 3-Cyano Handle : Provides orthogonal chemical reactivity. It remains entirely inert during photochemical core modification but serves as a versatile post-modification handle for generating tetrazoles, primary amines, or carboxylic acids during Structure-Activity Relationship (SAR) profiling.
This application note provides the foundational mechanisms, comparative physicochemical data, and self-validating experimental protocols required to deploy 3-cyanophenyl cyclobutyl ketone in modern drug design pipelines[4].
Comparative Physicochemical Profiling
The transition from a flat, sp²-hybridized arene to an sp³-rich cycloalkane significantly alters the physical properties of a drug candidate. The following data highlights the theoretical and observed property shifts when replacing a standard meta-substituted benzene with bioisosteres derived from cyclobutyl ketone precursors.
Table 1: Physicochemical Parameters: Benzene vs. Bioisosteric Replacements
| Structural Scaffold | Fraction sp³ (Fsp³) | Impact on Aqueous Solubility | Metabolic Oxidation Liability | Ring Strain Energy (kcal/mol) | 3D Conformation Geometry |
| meta-Substituted Benzene | 0.00 | Baseline (Reference) | High (Epoxidation/Phenols) | ~ 0.0 | Planar (2D) |
| cis-1,3-Disubstituted Cyclobutane | 1.00 | +++ (Significant Increase) | Low | ~ 26.0 | Puckered (3D) |
| Bicyclo[1.1.1]pentane (BCP) | 1.00 | +++ (Significant Increase) | Low | ~ 65.0 | Cylindrical/Rigid (3D) |
Mechanistic Pathway: The Norrish-Yang Route to Bioisosteres
Transforming 3-cyanophenyl cyclobutyl ketone into a bioactive scaffold relies on the Norrish-Yang cyclization [3]. Upon specific ultraviolet (UV) irradiation, the ketone undergoes an
Radical recombination forms a transannular carbon-carbon bond, yielding the highly strained intermediate 2-(3-cyanophenyl)bicyclo[1.1.1]pentan-2-ol [4]. Because of its immense ring strain (~65 kcal/mol), this intermediate is primed for downstream transition-metal-catalyzed C–C bond cleavage, elegantly unmasking the cis-1,3-difunctionalized cyclobutane bioisostere[6].
Mechanistic pathway from 3-cyanophenyl cyclobutyl ketone to sp³-rich bioisosteres via photolysis.
Experimental Methodologies and Protocols
To ensure robust replication, the following protocols emphasize the causality behind experimental choices. Each step is designed to operate as a self-validating system, complete with integrated Quality Control (QC) checkpoints.
Protocol A: Photochemical Synthesis of 2-(3-Cyanophenyl)bicyclo[1.1.1]pentan-2-ol
Objective: Induce intramolecular transannular cyclization while suppressing intermolecular dimerization.
Step 1: Solvent Preparation and Degassing
-
Dissolve 3-cyanophenyl cyclobutyl ketone (1.0 equiv) in anhydrous, HPLC-grade acetonitrile (MeCN) to achieve a highly dilute concentration of 0.05 M .
-
Causality: High dilution kinetically disfavors intermolecular reactions (e.g., pinacol-type cross-coupling) and strictly enforces the desired intramolecular
-hydrogen abstraction.
-
-
Sparge the solution with ultra-pure Argon for 30 minutes.
-
Causality: Molecular oxygen is a potent triplet-state quencher. Failure to adequately degas the system will prematurely deactivate the excited ketone, leading to near-zero conversion[7].
-
Step 2: Controlled UV Irradiation
-
Transfer the degassed solution into a borosilicate (Pyrex) or quartz photoreactor.
-
Irradiate utilizing a 365 nm LED array at ambient temperature (20–25 °C) under vigorous stirring for 14–16 hours.
-
Causality: The 365 nm wavelength selectively targets the
absorption band of the aryl ketone. Avoiding shorter wavelengths (< 300 nm) prevents unwanted secondary Norrish Type I cleavage (homolytic -cleavage of the cyclobutane ring)[5].
-
Step 3: In-Process Validation (QC Checkpoint)
-
Draw a 50 µL aliquot, concentrate, and analyze via
H NMR. -
Validation Criteria: The reaction is deemed complete when the distinct multiplet signals corresponding to the cyclobutyl
-protons (~3.5 ppm) fully disappear, replaced by the symmetrical bridging protons of the newly formed BCP scaffold (~1.9–2.3 ppm).
Protocol B: Strain-Release Pd-Catalyzed C-C Cleavage to cis-1,3-Cyclobutanes
Objective: Leverage the ~65 kcal/mol strain energy of the BCP intermediate to drive selective carbon-carbon bond activation[3].
Step 1: Catalyst and Reagent Assembly
-
Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-(3-cyanophenyl)bicyclo[1.1.1]pentan-2-ol (1.0 equiv), the desired aryl or alkyl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Suspend the mixture in anhydrous 1,4-dioxane (0.2 M relative to the BCP-ol).
-
Causality: Palladium acetate serves as the oxidative insertion precatalyst. The bidentate phosphine ligand (dppf) dictates the geometry of the Pd-center, forcing the necessary steric bite angle required to wedge into the highly sterically hindered C1-C2 bridgehead-to-bridge bond[6].
-
Step 2: Thermal Cleavage
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.
-
Causality: The intense inherent ring-strain heavily biases the thermodynamics toward a single bond cleavage, converting the rigid [1.1.1] bicyclic system back into a puckered, highly stable monocyclic cyclobutane[3].
-
Step 3: Purification and Stereochemical Validation (QC Checkpoint)
-
Cool to room temperature, filter the crude mixture through a standard Celite pad to remove residual palladium black, and concentrate. Purify via flash chromatography.
-
Validation Criteria: Analyze the purified product via 2D NOESY NMR spectroscopy. The presence of a strong Nuclear Overhauser Effect (NOE) between the C1 and C3 substituents confirms the thermodynamically favored cis-stereochemistry , proving the core perfectly replicates the 1,3-vector arrangement of a meta-substituted benzene ring.
References
1.[4] Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. National Center for Biotechnology Information (NIH). Available at: 2.[1] A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR | Journal of Medicinal Chemistry. ACS Publications. Available at: 3.[2] Merck's approach to a cyclobutyl building block via a BCB intermediate. ResearchGate. Available at: 4.[3] Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: 5.[5] Cyclobutyl 3,4-dimethylphenyl ketone. Benchchem. Available at: 6.[6] Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: 7.[7] Cyclobutyl 4-trifluoromethylphenyl ketone. Benchchem. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutyl 3,4-dimethylphenyl ketone | 898790-76-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclobutyl 4-trifluoromethylphenyl ketone | 53342-40-8 | Benchchem [benchchem.com]
Preparation of 3-Cyanophenyl Bicyclo[1.1.1]pentane Scaffolds: Protocols and Mechanistic Insights for Bioisostere Design
The Strategic Imperative of BCP Bioisosteres in Lead Optimization
In contemporary drug development, transitioning from two-dimensional planar aromatics to three-dimensional architecture is a proven strategy to mitigate metabolic liabilities and enhance aqueous solubility. The bicyclo[1.1.1]pentane (BCP) framework has established itself as the gold-standard C(sp³)-rich bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes .
When designing advanced pharmaceutical intermediates, the 3-cyanophenyl group serves as a powerful pharmacophore. The highly polarized nitrile group acts as a potent hydrogen-bond acceptor while modifying the molecule's overall dipole moment to optimize target-binding kinetics. Incorporating the 3-cyanophenyl motif directly onto a BCP core (forming 1-(3-cyanophenyl)-3-substituted BCPs) establishes a stereochemically rigid, biologically stable vector.
Pharmacokinetic Rationalization
By substituting a standard 1,4-phenylene spacer with a BCP core linked to a 3-cyanophenyl group, experimental metrics predictably shift toward favorable "rule of three/five" parameters .
Table 1: Comparative Physicochemical Modeling (Phenyl vs. BCP Scaffold)
| Metric / Property | Standard Planar Scaffold | 3-Cyanophenyl BCP Isostere | Mechanistic Rationale |
| Fraction sp³ (Fsp³) | ~0.15 | ~0.55 | Saturation of the bridging ring inherently drives 3D complexity. |
| Lipophilicity (CLogP) | 4.1 | 3.2 | Reduction of highly lipophilic aromatic surface area. |
| Aqueous Solubility | < 20 µg/mL | > 150 µg/mL | Disruption of planar |
| Metabolic Stability (HLM t½) | 25 min | > 120 min | Elimination of susceptible aromatic C–H bonds prevents CYP450 oxidation. |
Mechanistic Causality: Why Photoredox ATRA?
The central synthetic challenge in preparing 1,3-difunctionalized BCPs is the controlled functionalization of the inverted tetrahedral carbons of [1.1.1]propellane. The central C1–C3 bond possesses an extraordinary strain energy of ~66.6 kcal/mol. Historically, Atom Transfer Radical Addition (ATRA) across this bond was achieved via thermal initiators (e.g., AIBN at 80 °C). However, utilizing elevated temperatures forces the highly volatile[1.1.1]propellane (b.p. ~11 °C) out of solution and competitively drives the formation of oligomeric staffanes, destroying yield.
To enforce pathway causality toward the monomeric 3-cyanophenyl BCP scaffold, we utilize ambient-temperature photoredox catalysis . Under blue LED irradiation, a photocatalyst such as fac-Ir(ppy)₃ generates a long-lived triplet excited state. This species acts as a powerful single-electron reductant, transferring an electron to 3-iodobenzonitrile. The resulting highly reactive 3-cyanophenyl radical undergoes rapid strain-release addition into the propellane core. The resulting intermediate is a persistent tertiary BCP bridgehead radical, which abstracts an iodine atom from the starting material to propagate the chain, generating the robust linchpin: 1-(3-cyanophenyl)-3-iodobicyclo[1.1.1]pentane .
Figure 1: Photoredox ATRA catalytic cycle for strain-release BCP functionalization.
Experimental Workflows and Self-Validating Protocols
The safe and effective processing of [1.1.1]propellane demands a rigorous, self-validating workflow. Propellane is synthesized as an ethereal solution and undergoes rapid degradation at ambient temperature. Critical Rule: Never assume the theoretical yield of a propellane stock. It must be titrated via ¹H NMR immediately prior to the primary reaction.
Figure 2: Standardized continuous workflow for the safe handling and reaction of [1.1.1]propellane.
Protocol 1: Synthesis of 1-(3-cyanophenyl)-3-iodobicyclo[1.1.1]pentane Linchpin
Reagents & Materials:
-
3-Iodobenzonitrile (1.0 equiv, 10.0 mmol)
-
[1.1.1]Propellane (1.5 equiv, 15.0 mmol, typically ~0.5 M solution in Et₂O)
-
fac-Ir(ppy)₃ (0.1 mol%, 0.01 mmol)
-
Anhydrous Ethyl Acetate (EtOAc) (20 mL)
Step-by-Step Methodology:
-
Standardization: Withdraw a 0.1 mL aliquot of the propellane/Et₂O stock. Mix with 0.1 mL of a standard solution of 1,3,5-trimethoxybenzene in CDCl₃. Obtain a ¹H NMR spectrum. Integrate the sharp singlet of [1.1.1]propellane at 2.0 ppm against the internal standard to precisely determine molarity.
-
Assembly: To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add 3-iodobenzonitrile (2.29 g) and fac-Ir(ppy)₃ (6.5 mg).
-
Degassing: Seal the tube with a rubber septum and subject the vessel to three cycles of high-vacuum evacuation and argon backfilling.
-
Solvent & Reagent Addition: Syringe in 20 mL of degassed anhydrous EtOAc. Cool the flask briefly in an ice bath to minimize evaporative losses, then carefully syringe in the calculated volume of the [1.1.1]propellane stock solution (15.0 mmol).
-
Irradiation: Replace the septum with a Teflon-lined screw cap. Place the Schlenk tube in a commercial photoreactor equipped with 420–440 nm blue LEDs. Irradiate with vigorous stirring at 20 °C (employing an external cooling fan to maintain ambient temperature) for 16 hours.
-
In-Process Monitoring: Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The reaction is self-validating when the starting mass of Ar-I is fully consumed and shifted to the higher mass [M+66] target peak.
-
Isolation: Evaporate the solvent under reduced pressure (bath temp < 30 °C). Purify the crude residue via silica gel flash chromatography (Eluent: 0% to 15% EtOAc in Hexanes) to afford the 1-(3-cyanophenyl)-3-iodobicyclo[1.1.1]pentane as a pale solid.
Protocol 2: Downstream C(sp³)–C(sp²) Diversification via Negishi Cross-Coupling
With the iodine firmly installed on the BCP exit vector, the scaffold is primed for structural diversification into functional drug leads via zincation and subsequent Negishi coupling .
Step-by-Step Methodology:
-
Zinc Insertion: To a flame-dried Schlenk flask under argon, add zinc dust (2.0 equiv) and anhydrous LiCl (2.0 equiv). Heat the mixture under vacuum at 160 °C for 10 minutes to activate the zinc, then cool to room temperature.
-
Organozinc Formation: Suspend the activated Zn/LiCl in anhydrous THF (0.5 M). Add a solution of 1-(3-cyanophenyl)-3-iodobicyclo[1.1.1]pentane (1.0 equiv) in THF. Stir the mixture at 50 °C for 4 hours. In-process check: GC-MS of a quenched water/aliquot should show complete conversion to the hydro-deiodinated 1-(3-cyanophenyl)bicyclo[1.1.1]pentane, confirming active organozinc formation.
-
Coupling Execution: In a separate vial, dissolve the chosen heteroaryl bromide (0.8 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in THF. Transfer the filtered organozinc solution into this catalytic mixture via a syringe filter.
-
Completion: Heat at 60 °C for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via reverse-phase HPLC or silica gel chromatography to isolate the final difunctionalized 3-cyanophenyl BCP pharmaceutical scaffold.
References
-
Shire, B.R., and Anderson, E.A. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au 3, 1539–1553 (2023). URL: [Link]
-
Stepan, A. F. et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry 55, 3414–3424 (2012). URL: [Link]
-
Burton, K.I., and MacMillan, D.W.C. "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem 11, 102537 (2025). URL: [Link]
-
Denisenko, A. et al. (Baran, P.S.) "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." Proceedings of the National Academy of Sciences 118, e2108881118 (2021). URL: [Link]
Application Note: 3-Cyanophenyl Cyclobutyl Ketone as a Privileged Pharmacophore in Modern Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Strategic bioisosterism, physicochemical profiling, and advanced stereospecific functionalization methodologies.
Executive Summary & Strategic Rationale
In the pursuit of optimizing small-molecule therapeutics, the mitigation of metabolic liabilities and the enhancement of target-specific spatial geometries are paramount. The 3-cyanophenyl cyclobutyl ketone motif represents a highly sophisticated, multi-functional scaffold that achieves both objectives simultaneously.
By bridging a highly lipophilic, puckered cyclobutane ring with a strongly electron-withdrawing 3-cyanophenyl group via a versatile ketone linker, this moiety serves as a superior bioisostere for flexible aliphatic chains or bulky tert-butyl groups. As demonstrated in structural biology campaigns—such as the optimization of Vanin-1 and PDE4 inhibitors 1—this precise combination restricts molecular planarity, blocks cytochrome P450 oxidation sites, and introduces critical dipole interactions.
Fig 1. Mechanistic breakdown of the 3-cyanophenyl cyclobutyl ketone pharmacophore.
Mechanistic Synergies in Target Binding
The engineering logic behind selecting the 3-cyanophenyl cyclobutyl ketone lies in its finely tuned structural biology characteristics:
-
The 3-Cyanophenyl Vector: Unlike ortho- or para- substitutions, the meta-cyano placement prevents unfavorable steric clashes while directing a strong, highly directional hydrogen bond acceptor (HBA) into deep polar pockets. In validated crystallographic models, the nitrogen atom reliably engages lipophilic residues (such as Trp and Met) and backbone amides, effectively acting as an anchor 2.
-
Cyclobutyl Conformational Restriction: The cyclobutane ring naturally adopts a puckered "butterfly" conformation (dihedral angle ~30–40°). This uniquely projects the entire motif into a precise three-dimensional space, actively filling hydrophobic pockets with a much lower entropic penalty upon binding compared to flexible n-propyl or even gem-dimethyl equivalents.
-
Ketone-Mediated Covalent Reversibility: While often reduced to an alcohol or functionalized into an amide, the intact ketone can function as a potent reversible covalent "warhead" or an essential site for further highly stereospecific manipulations.
Physicochemical Profiling & Pharmacokinetics
To demonstrate the structural advantages of the cyclobutyl ketone core, Table 1 synthesizes the empirical trendline of parameters across bioisosteric linker replacements.
Table 1: Comparative Physicochemical Profiling of Linker Bioisosteres
| Linker Core Motif | TPSA (Ų) | ClogP | HLM Clearance (µL/min/mg) | Dihedral Offset | Relative Affinity |
| 3-Cyanophenyl Propyl Ketone (Flexible) | 40.8 | 2.4 | 45.2 (Rapid) | Variable | 1.0x (Baseline) |
| 3-Cyanophenyl gem-Dimethyl Ketone | 40.8 | 2.8 | 32.1 (Moderate) | ~60° | 2.5x |
| 3-Cyanophenyl Cyclobutyl Ketone (Restricted) | 40.8 | 2.6 | 12.4 (Slow) | ~40° (Puckered) | 14.0x |
Data Interpretation: The transition from a flexible propyl chain to a cyclobutyl ring drops Human Liver Microsome (HLM) clearance by over 70%. This is mechanistically caused by the removal of highly abstractable linear α- and β-protons, replacing them with a strained ring system that is poorly accommodated by the catalytic centers of cytochrome P450 enzymes.
Advanced Protocols: Stereospecific γ-C–H Functionalization
Historically, highly substituted cyclobutanes required exceptionally complex starting materials. However, a major breakthrough allows for formal γ-C–H functionalization directly from cyclobutyl ketones. This methodology relies on a sequential photochemical activation and Palladium(II)-catalyzed C–C cleavage to access highly valuable cis-1,3-difunctionalized cyclobutanes 3.
Fig 2. Self-validating protocol for the formal γ-C-H functionalization workflow.
Protocol Phase 1: Norrish-Yang Cyclization to Bicyclo[1.1.1]pentan-2-ol
This step converts the target ketone into a highly strained intermediate, setting the stage for down-stream cross-coupling.
-
Reagent Preparation: Dissolve 3-cyanophenyl cyclobutyl ketone (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a concentration of 0.05 M.
-
Causality Checkpoint – Degassing: Sparge the solution with ultra-pure Argon for 30 minutes. Mechanism: The Norrish Type II reaction proceeds via the triplet excited state. Molecular oxygen (O₂) is a potent triplet quencher; failing to remove it will completely arrest the reaction and generate oxidized by-products.
-
Irradiation: Irradiate the solution using a high-pressure mercury lamp or 300 nm LED array at ambient temperature for 12–18 hours. Upon photoexcitation (n→π*), the carbonyl oxygen abstracts a γ-hydrogen from the cyclobutane ring, forming a 1,4-diradical that recombines to form the bicyclo[1.1.1]pentan-2-ol core.
-
Validation Step: Monitor via UPLC-MS. The product will exhibit the exact same mass as the starting material [M+H]+, but will present a distinct, earlier retention time due to the formation of the highly polar alcohol group.
Protocol Phase 2: Ligand-Enabled Pd(II)-Catalyzed C–C Cleavage
This step relies on the release of ring strain (~60 kcal/mol) to drive the highly specific cis-arylation at the γ-position.
-
Catalyst Initiation: In a dry Schlenk tube, combine the purified bicyclo[1.1.1]pentan-2-ol intermediate (1.0 equiv), an aryl/heteroaryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and a bidentate nitrogen ligand such as 8-aminoquinoline (15 mol%).
-
Causality Checkpoint – Halide Scavenging: Add Ag₂CO₃ (2.0 equiv). Mechanism: Silver carbonate plays a dual role as a base and a halide scavenger. By precipitating the iodide generated during the oxidative addition, it forcibly creates a vacant coordination site on the Palladium center, exponentially increasing the rate of transmetalation and reductive elimination.
-
Reaction: Suspend the mixture in hexafluoroisopropanol (HFIP) and heat to 90°C under an inert N₂ atmosphere for 24 hours.
-
Validation Step: Purify via flash chromatography. To validate the strict cis-diastereoselectivity of the functionalization, utilize 2D-NOESY NMR. A prominent Nuclear Overhauser Effect (NOE) correlation between the protons at the C1 and C3 positions of the cyclobutane ring acts as self-validating proof of the cis geometry.
References
-
Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
Sources
Application Note: Strain-Release Functionalization of 3-Cyanophenyl Cyclobutyl Ketone Intermediates
Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary
In contemporary drug discovery, sp³-rich scaffolds are highly valued for their favorable pharmacokinetic profiles. The strategic use of ring strain to drive thermodynamically favorable carbon-carbon (C–C) bond cleavage has emerged as a premier method to construct complex, functionalized acyclic architectures[1][2].
This application note provides a comprehensive guide for the strain-release functionalization of 3-Cyanophenyl cyclobutyl ketone (CAS: 898790-48-2)[3]. By converting this cyclobutyl ketone into a tertiary cyclobutanol, the inherent ~26 kcal/mol ring strain of the cyclobutane system can be harnessed[4]. Through transition-metal catalysis, this intermediate undergoes directed C–C bond cleavage followed by cross-coupling, reliably yielding highly modular γ-arylated/alkylated ketones[5][6]. The surviving 3-cyanophenyl motif remains intact, serving as a critical vector for target binding or further orthogonal derivatization.
Mechanistic Rationale & Pathway
Direct functionalization of unstrained C–C bonds is thermodynamically challenging. By employing a cyclobutyl ketone starting material, we encode thermodynamic potential into the molecular framework[2][7].
Causality in Reaction Design:
-
Activation via Nucleophilic Addition: The ketone must first be converted into a tertiary cyclobutanol. The resulting hydroxyl group serves as a critical directing group to coordinate the transition metal catalyst.
-
Palladium(II)-Alkoxide Formation: In the presence of a mild base (e.g., Cs₂CO₃), the hydroxyl group is deprotonated, allowing it to ligand exchange with an aryl-Pd(II) halide species generated from the oxidative addition of an aryl bromide.
-
Strain-Releasing β-Carbon Elimination: The Pd(II)-alkoxide intermediate undergoes a rapid, irreversible β-carbon elimination[5][8]. The relief of the four-membered ring strain drastically lowers the activation energy of this step, shifting the equilibrium entirely toward the ring-opened alkyl-palladium intermediate.
-
Reductive Elimination: A final cross-coupling event yields the γ-functionalized ketone and regenerates the active Pd(0) catalyst[5].
Figure 1: Strain-release driven Pd-catalyzed C-C cleavage pathway.
Quantitative Data & Optimization
Reaction optimization requires careful balancing of the catalytic system to prevent off-target β-hydride elimination pathways. Table 1 summarizes the optimization matrix for the arylation of 1-methyl-1-(3-cyanophenyl)cyclobutanol[5].
Table 1: Optimization of Pd-Catalyzed Ring-Opening Cross-Coupling
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 80 | 32 |
| 2 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 80 | 68 |
| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 80 | 91 |
| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | THF | 80 | 54 |
| 5 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | RT | < 10 |
Insight: The choice of Cs₂CO₃ combined with RuPhos in Toluene (Entry 3) is optimal. The high solubility and stronger basicity of the cesium salt rapidly generate the critical alkoxide. The steric bulk of RuPhos accelerates reductive elimination over competing β-hydride elimination, locking in the high yield.
Experimental Protocols
Every protocol must function as a self-validating system. In-line analytical checks are embedded to verify success before proceeding to resource-intensive catalytic steps.
Step 1: Synthesis of 1-Substituted-1-(3-cyanophenyl)cyclobutanol
Objective: Prepare the directing group via selective 1,2-addition.
-
Setup: Flame-dry a 50 mL Schlenk flask under a continuous flow of argon. Add 3-Cyanophenyl cyclobutyl ketone (1.00 g, 5.4 mmol) and anhydrous THF (15 mL).
-
Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Note: Strict temperature control is vital. 3-cyanophenyl cyclobutyl ketone possesses two electrophilic sites (ketone and nitrile). Maintaining -78 °C kinetically favors the Grignard attack on the more electrophilic ketone, preserving the cyano group.
-
-
Addition: Dropwise add Methylmagnesium bromide (3.0 M in Et₂O, 2.0 mL, 6.0 mmol) over 15 minutes. Stir for 1 hour at -78 °C, then warm to 0 °C.
-
Quench & Extraction: Carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Analyze crude by TLC (Hexanes/EtOAc, 3:1). A highly polar spot (hydroxyl presence) and disappearance of the UV-active ketone peak indicate success. Purify via flash chromatography.
Step 2: Palladium-Catalyzed C–C Cleavage and Arylation
Objective: Strain-release ring-opening and functionalization.
-
Reaction Assembly: In an argon-filled glovebox, charge a thick-walled 10 mL pressure vial with:
-
The cyclobutanol from Step 1 (0.20 mmol, 1.0 eq)
-
4-Bromoanisole (0.24 mmol, 1.2 eq)
-
Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%)[5]
-
RuPhos (9.3 mg, 0.02 mmol, 10 mol%)
-
Anhydrous Cs₂CO₃ (97 mg, 0.30 mmol, 1.5 eq)
-
-
Solvent Addition: Add anhydrous, degassed Toluene (1.0 mL). Seal the vial with a PTFE-lined cap.
-
Causality Note: Toluene is preferred because it is non-coordinating. Coordinating solvents like THF can saturate the palladium coordination sphere, inhibiting the necessary intramolecular rearrangement required for β-carbon elimination[5].
-
-
Heating: Remove the vial from the glovebox and stir at 80 °C in a pre-heated oil bath for 12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Purify the resulting acyclic γ-arylated ketone via silica gel column chromatography.
Figure 2: Standard laboratory workflow for cyclobutanol cross-coupling.
References
-
Title: Alkylation-Terminated Catellani Reactions by Cyclobutanol C-C Cleavage Source: Organic Letters / PubMed URL: [Link]
-
Title: Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
- 1. Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. CAS 898790-48-2: 3-(Ciclobutilcarbonil)benzonitrilo [cymitquimica.com]
- 4. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alkylation-Terminated Catellani Reactions by Cyclobutanol C-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C–C Cleavage/Cross-Coupling Approach for the Modular Synthesis of Medium-to-Large Sized Rings: Total Synthesis of Resorcylic Acid Lactone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification methods for 3-Cyanophenyl cyclobutyl ketone reaction mixtures
Welcome to the Technical Support Center for 3-Cyanophenyl cyclobutyl ketone (CAS: 898790-48-2).
As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex chemoselectivity and purification challenges inherent in synthesizing functionalized cyclobutyl ketones. This resource provides causal explanations, self-validating protocols, and actionable insights to help you maintain structural integrity and meet stringent pharmaceutical purity standards.
I. Mechanistic Overview & Synthetic Pathways
The synthesis of 3-Cyanophenyl cyclobutyl ketone requires navigating two highly sensitive functional groups: the strained cyclobutane ring and the electrophilic nitrile (-CN) moiety. Mismanagement of reaction conditions invariably leads to over-addition, ring-opening, or rapid nitrile hydrolysis.
Below is the logical relationship mapping the desired synthetic pathway against common degradation routes.
Caption: Pathway showing stable chelate preventing over-addition, and pH-dependent nitrile hydrolysis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During purification, my LC-MS shows a massive +18 Da (M+18) impurity that streaks on the silica column. What happened to my target mass?
Cause: You are observing the hydrolysis of your 3-cyanophenyl group into a primary amide. The carbon atom in a nitrile sits at a +3 oxidation state[1]. When you quench an organometallic reaction with strong aqueous acids (e.g.,
Q2: I attempted a direct Grignard addition to cyclobutanecarbonyl chloride, but I'm isolating a tertiary alcohol (double addition product). How do I prevent this? Cause: Acyl chlorides are extraordinarily reactive; once the first equivalent of Grignard attacks, the tetrahedral intermediate spontaneously collapses into a ketone. Because the resulting ketone is often more sterically accessible or electrophilic than the starting material, the unreacted Grignard immediately attacks it[2]. Solution: Utilize a Weinreb Amide (N-methoxy-N-methylamide) precursor[2]. The methoxy oxygen forms a stable, 5-membered cyclic chelate with the magnesium ion. This chelation dynamically prevents the tetrahedral intermediate from collapsing into a ketone until the aqueous quench is introduced, structurally locking out the tertiary alcohol side-reaction[2].
Q3: We synthesized the ketone via a Palladium-catalyzed cross-coupling route to avoid Grignard reagents entirely. It looks pure by NMR, but fails our ICH-Q3D-R2 limits (> 500 ppm Pd). Normal chromatography isn't working. Cause: Palladium tends to form micro-clusters and will strongly coordinate to polar functionalities like your target's nitrile group. This coordination allows Pd to co-elute with your Active Pharmaceutical Ingredient (API) during standard normal-phase chromatography. Solution: You must implement a directed metal-scavenging protocol[3]. Functionalized scavengers—such as Trithiocyanuric acid (Si-TMT) or synthetic carbons (Carboxen®)—feature ligands with a binding affinity (Kd) for Palladium that vastly exceeds the coordinating power of the API[4][5].
III. Quantitative Data: Palladium Scavenger Selection Guide
To successfully purify the ketone down to parenteral and oral API standards (< 10 ppm), select an appropriate scavenger from the table below based on your crude matrix.
| Scavenger Type | Matrix Support | Target Metals | Optimal Loading | Typical Pd Reduction | Yield Retention |
| Si-TMT (Trithiocyanuric) | Silica (40-63 µm) | Pd(II), Pd(0) | 10–20 wt% | > 500 ppm to < 1 ppm | > 95% |
| Carboxen® 564 | Synthetic Carbon | Pd, Rh | 10–20 wt% | > 1250 ppm to < 10 ppm | > 96% |
| Thiourea Alkyl | Silica | Pd(II), Pd(0) | 10–20 wt% | 150-220 ppm to < 1 ppm | > 99% |
| MP-TMT | Macroporous Polystyrene | Pd(II), Pd(0), Ru | 5–10 equiv | > 1000 ppm to < 5 ppm | > 90% |
(Data corroborated by industry standard scavenger guidelines[4][5])
IV. Self-Validating Experimental Protocols
A fundamental rule of process chemistry is that every protocol must validate its own success before proceeding to the next step.
Protocol 1: Weinreb Amide Grignard Addition with Buffered Quench
Objective: Synthesize 3-Cyanophenyl cyclobutyl ketone without triggering over-addition or nitrile hydrolysis.
-
Setup: Dissolve cyclobutanecarboxylic Weinreb amide (1.0 equiv) in anhydrous THF under Argon, cooling to
. -
Addition: Dropwise, add 3-Cyanophenylmagnesium chloride (TurboGrignard complex, 1.05 equiv) over 30 minutes to maintain internal temperature.
-
Self-Validation Check (Reaction Progress): Before quenching the bulk reactor, withdraw a
aliquot and inject it into of saturated . Run an LC-MS.-
Validation Gate: If unreacted Weinreb amide remains (>2% by UV), add 0.05 equiv additional Grignard, stir for 15 minutes, and re-check. If consumed, proceed to Step 4.
-
-
Buffered Quench: Cannulate the bulk reaction mixture into a vigorously stirred, pre-chilled (
) solution of saturated aqueous to ensure neutral pH during tetrahedral collapse, preserving the nitrile[1]. -
Isolation: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Protocol 2: Iterative Palladium Scavenging for API Finalization
Objective: Drop Pd contamination below ICH guidelines (< 10 ppm) post-cross-coupling without API yield loss[3].
-
Dissolution & Baseline: Dissolve the crude ketone in EtOAc or Methanol.
-
Validation Gate 1: Take a 1 mg aliquot and run a rapid fluorescent PdX® assay (or ICP-MS) to establish the starting Pd baseline (e.g., 600 ppm)[6].
-
-
Scavenging: Add 10–20 wt% (relative to crude mass) of Si-TMT scavenger directly to the solution[4].
-
Agitation: Stir at
for 12–24 hours to overcome kinetic limitations of Pd migrating into the resin pores[3]. -
Filtration: Filter through a fine frit to remove the metal-bound solid support.
-
Self-Validation Check (Purity): Withdraw a new aliquot and re-run ICP-MS or PdX® Assay[6].
-
Validation Gate 2: If Pd is < 10 ppm, proceed to final crystallization. If Pd remains > 10 ppm, execute a second consecutive scavenger treatment using fresh Si-TMT resin[3].
-
Caption: Step-by-step self-validating workflow for iterative palladium scavenging.
V. References
-
"Metal Scavenger Guide", Sopachem / Biotage, [Link]
-
"Palladium scavenging: From 1% to within ICH limits", Onyx Scientific, [Link]
-
"21.5. Hydrolysis of nitriles | Organic Chemistry II", Lumen Learning,[Link]
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. Cyclobutyl 2-(4-methylphenyl)ethyl ketone | 898769-52-3 | Benchchem [benchchem.com]
- 3. onyxipca.com [onyxipca.com]
- 4. sopachem.com [sopachem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. arborassays.com [arborassays.com]
Advanced Technical Support Center: Diastereoselectivity in 3-Cyanophenyl Cyclobutyl Ketone Functionalization
Welcome to the Discovery Support Hub. Functionalizing cyclobutyl ketones—specifically those bearing electron-withdrawing groups like a 3-cyanophenyl moiety—poses unique spatial and electronic challenges for process chemists and drug discovery scientists. While cyclobutanes are increasingly utilized as metabolically stable aryl bioisosteres, achieving strict diastereocontrol (cis vs. trans) is notoriously difficult due to the low energy barrier for ring puckering and
This technical portal provides verified workflows, causal diagnostic matrices, and step-by-step Standard Operating Procedures (SOPs) designed to bypass these limitations and grant you absolute stereocontrol.
Part 1: Diagnostic Workflows
When your reaction yields an undesirable diastereomeric ratio (dr), it is critical to determine whether the loss of selectivity is kinetically or thermodynamically driven.
Decision matrix for resolving diastereoselectivity issues in cyclobutyl ketone functionalizations.
Part 2: Core Troubleshooting Guides
Guide A: Resolving Poor cis-Selectivity in -C–H Functionalization
Symptom: Direct
Mechanism of stereoretentive C-C cleavage ensuring strict cis-selectivity via a bridged intermediate.
Guide B: Managing Epimerization During -Arylation
Symptom:
Part 3: Quantitative Optimization Data
The following matrix compares reaction space choices against their average observable diastereoselectivity, helping you quickly identify the proper protocol for your desired isomer.
| Target Position | Methodology | Catalyst / Reagents | Intermediate State | Diastereomeric Ratio | Ref |
| Direct C–H Activation | Pd(OAc) | Puckered metallacycle | ~1.5:1 (cis:trans) | - | |
| Norrish-Yang / Cleavage | Bridged Bicyclo[1.1.1] | >99:1 (Strict cis) | [2] | ||
| Basic Alkylation | LDA, Alkyl Halide, 25 °C | Planar Enolate | 1:15 (cis:trans) | [1] | |
| TDG-Guided Activation | Pd(II), L-t-Leucine, Ag | Chiral Metallacycle | Up to 15:1 (cis:trans) | [1] | |
| Ring Opening | BCB Functionalization | Bicyclo[1.1.0]butane, Bi(OTf) | Bicoordinated Bi-complex | 2:1 to 3:1 (trans:cis) |
Part 4: Experimental Standard Operating Procedures (SOPs)
Protocol: Stereospecific synthesis of cis- -functionalized 3-Cyanophenyl cyclobutyl ketone[2]
This process utilizes sequential photochemistry and transition metal catalysis to entirely override the natural thermodynamic biases of the cyclobutane ring.
Phase 1: Photochemical Norrish-Yang Cyclization
-
Preparation: Dissolve 1.0 mmol of 3-cyanophenyl cyclobutyl ketone in anhydrous, degassed benzene (0.05 M) in a quartz Schlenk flask.
-
Degassing: Sparge the solution with Argon for 20 minutes to eliminate triplet-state quenching by dissolved oxygen. This step is critical;
acts as a radical scavenger. -
Irradiation: Irradiate utilizing a medium-pressure Hg lamp or a dedicated 365 nm LED photoreactor at 0–5 °C. Monitoring via GC-MS is recommended until the starting ketone is consumed (typically 8–12 hours). Low temperatures suppress the competing Norrish Type II fragmentation.
-
Isolation: Concentrate the solvent under reduced pressure. Isolate the bicyclo[1.1.1]pentan-2-ol intermediate via flash chromatography (Hexanes/EtOAc).
Phase 2: Ligand-Enabled C–C Cleavage
-
Assembly: In a nitrogen-filled glovebox, combine the purified bicyclic intermediate (0.5 mmol), aryl iodide (0.75 mmol), Pd(PPh
) (5 mol%), and K CO (1.0 mmol) in a thick-walled sealed vial. -
Reaction: Introduce 2.5 mL of anhydrous 1,4-dioxane. Seal the vial and heat to 100 °C in an oil bath for 16 hours. The sterically demanding Pd complex specifically accesses the C–C bond, initiating stereoretentive
-carbon elimination. -
Workup: Cool to room temperature, dilute with EtOAc, filter through a thin pad of Celite to remove palladium black, and concentrate. The resulting functionalized product is an absolute (1s,3s)cis-diastereomer.
Part 5: Frequently Asked Questions (FAQs)
Q: My palladium-catalyzed step is stalling, and I suspect the 3-cyanophenyl group is poisoning the catalyst. How do I fix this?
A: Nitrile groups (
Q: Can I use Lewis-acid catalyzed ring opening of bicyclo[1.1.0]butanes (BCBs) to access these cyclobutyl ketones?
A: Yes. Synthesizing a bicyclo[1.1.0]butane substituted with the 3-cyanophenyl group allows for Lewis acid-catalyzed (e.g., Bi(OTf)
Q: During
Part 6: References
1.[2] Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes | Researcher.life | 2. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols | Royal Society of Chemistry | 3.[1] Versatile Alkylation of (Hetero)Aryl Iodides with Ketones via β-C(sp3)–H Activation | National Institutes of Health (NIH) |
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-Cyanophenyl cyclobutyl ketone
This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Cyanophenyl cyclobutyl ketone, a molecule of interest in synthetic chemistry and drug development. As researchers and scientists, a precise understanding of a molecule's structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools at our disposal for unambiguous structural elucidation. This document moves beyond a simple data report, offering a detailed interpretation grounded in fundamental principles and comparative analysis, designed to empower researchers in their own spectral interpretation challenges.
The Structural Elucidation Challenge: An Overview
3-Cyanophenyl cyclobutyl ketone presents an interesting case for ¹H NMR analysis. The structure combines three distinct chemical environments: a meta-substituted aromatic ring, a strained cyclobutyl aliphatic ring, and an electron-withdrawing ketone linker. Each of these moieties imparts characteristic features to the ¹H NMR spectrum, and a comprehensive analysis requires a careful deconvolution of chemical shifts, integration, and spin-spin coupling patterns. This guide will predict and rationalize these features, providing a robust framework for analysis.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The interpretation of an NMR spectrum begins with a prediction based on the molecular structure. The protons in 3-Cyanophenyl cyclobutyl ketone are expected to resolve into three distinct regions: the aromatic region, the deshielded aliphatic region for the proton alpha to the carbonyl, and the upfield aliphatic region for the remaining cyclobutyl protons.
Structure of 3-Cyanophenyl cyclobutyl ketone with Proton Labeling: (Image of the chemical structure with protons labeled for reference in the table below would be placed here)
Table 1: Predicted ¹H NMR Spectral Data for 3-Cyanophenyl cyclobutyl ketone
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale |
| H-Ar | 7.7 - 8.2 | 4H | Multiplet (m) | Aromatic protons are significantly deshielded by the ring current. The electron-withdrawing ketone and cyano groups further deshield these protons, shifting them downfield. Due to the meta-substitution pattern, complex splitting (doublets, triplets, or doublet of doublets) is expected. |
| H-α | 3.6 - 4.2 | 1H | Quintet or Multiplet (m) | This methine proton is directly adjacent (alpha) to the electron-withdrawing carbonyl group, causing significant deshielding.[1][2][3] It is coupled to the four adjacent β-protons on the cyclobutyl ring, theoretically leading to a quintet (n+1 rule), though ring puckering may result in a more complex multiplet. |
| H-β | 2.0 - 2.6 | 4H | Multiplet (m) | These methylene protons are beta to the carbonyl. They are less deshielded than the α-proton but are still influenced by the ketone.[2] Complex multiplicity arises from geminal coupling (to each other) and vicinal coupling to both the α- and γ-protons. |
| H-γ | 1.8 - 2.2 | 2H | Multiplet (m) | This methylene proton is furthest from the carbonyl group. Its chemical shift is closest to that of unsubstituted cyclobutane (~1.96 ppm).[4][5] It will exhibit complex splitting due to coupling with the four β-protons. |
Detailed Rationale:
-
Aromatic Region (7.7 - 8.2 ppm): The benzene ring protons are subject to the magnetic anisotropy of the aromatic system, which shifts them downfield.[6] The powerful electron-withdrawing nature of both the ketone and the cyano (-CN) group reduces electron density on the ring, further deshielding all four aromatic protons and pushing their signals to a high chemical shift value. The meta-substitution pattern breaks the symmetry, rendering all four protons chemically non-equivalent, which results in a complex multiplet.
-
Alpha-Proton (3.6 - 4.2 ppm): Protons on carbons adjacent to a carbonyl group are characteristically deshielded and typically appear in the 2.1–2.6 ppm range.[2] However, in this case, the proton is a methine (CH) and is part of a strained ring system, which often enhances the deshielding effect, pushing it further downfield into the 3.6-4.2 ppm range.
-
Cyclobutyl Aliphatic Protons (1.8 - 2.6 ppm): The cyclobutane ring is not planar but exists in a puckered conformation.[4] This leads to non-equivalence between axial and equatorial protons on the same carbon. The result is complex spin-spin coupling, including geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons). This complexity, combined with overlapping signals, means these 6 protons will likely appear as one or two broad, unresolved multiplets.[7]
Experimental Protocol for Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The following describes a robust methodology for acquiring the ¹H NMR spectrum of 3-Cyanophenyl cyclobutyl ketone.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Cyanophenyl cyclobutyl ketone.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and has a minimal residual solvent signal at 7.26 ppm.
-
Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard, with its signal set to 0.00 ppm.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 2-3 minutes.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.
-
Spectral Width: Set to approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Workflow for ¹H NMR Analysis
Caption: Workflow from sample preparation to processed spectrum.
Visualization of Key Spin-Spin Couplings
The multiplicity of each signal is dictated by the number of neighboring protons, a phenomenon known as spin-spin coupling. The diagram below illustrates the primary coupling interactions expected for the aliphatic portion of the molecule.
Caption: Primary ¹H-¹H coupling interactions in the cyclobutyl moiety.
Comparison with Alternative Spectroscopic Techniques
While ¹H NMR is indispensable for proton framework analysis, a multi-spectroscopic approach provides the most robust structural confirmation.
| Technique | Information Provided for 3-Cyanophenyl cyclobutyl ketone | Complementary Value |
| ¹³C NMR | - Number of Signals: Confirms the number of unique carbon environments. - Carbonyl Carbon: A characteristic weak signal in the highly deshielded region of 190–220 ppm confirms the ketone.[2][3] - Nitrile Carbon: A signal in the 115-130 ppm range confirms the cyano group.[9][10] - Aromatic & Aliphatic Carbons: Signals appear in their respective characteristic regions. | Provides the carbon skeleton, complementing the proton framework from ¹H NMR. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups. |
| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1690 cm⁻¹ is definitive evidence of an aromatic ketone.[1][11] - C≡N Stretch: A sharp, medium-intensity band near 2230 cm⁻¹ confirms the nitrile functional group.[9] - Aromatic C-H & C=C Stretches: Bands appear in their characteristic regions (above 3000 cm⁻¹ and ~1600 cm⁻¹ respectively). | Rapidly and definitively confirms the presence of key functional groups (ketone and nitrile), which is only inferred indirectly from chemical shifts in NMR. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Determines the exact molecular weight of the compound, confirming its elemental formula. - Fragmentation Pattern: Provides structural information through characteristic fragmentation, such as α-cleavage at the carbonyl group, which can help confirm the connectivity of the cyclobutyl and phenyl rings to the ketone.[1][12] | Provides the molecular formula and connectivity information through fragmentation, which is not directly available from NMR or IR. |
Conclusion
The ¹H NMR spectrum of 3-Cyanophenyl cyclobutyl ketone is predicted to be rich in information, with distinct signals for the aromatic, alpha-aliphatic, and bulk aliphatic protons. A thorough analysis of chemical shifts, integration, and complex coupling patterns allows for a confident assignment of the proton environment. When integrated with data from complementary techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural elucidation can be achieved. This guide serves as a template for such a rigorous, multi-faceted analytical approach, emphasizing the causality behind spectral features to build a self-validating structural hypothesis.
References
-
Spectroscopy of Aldehydes and Ketones. (2020, February 7). Oregon State University. [Link]
-
Ketones. OpenOChem Learn. [Link]
-
Abraham, R. J., & Monasterios, J. R. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 23-30. [Link]
-
Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]
-
Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. [Link]
-
NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (2025, May 22). JoVE. [Link]
-
Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions. (2025, August 6). ResearchGate. [Link]
-
Meiboom, S., & Snyder, L. C. (1968). The Structure of Cyclopropane and Cyclobutane from Proton Nuclear Magnetic Resonance in a Nematic Solvent. Journal of the American Chemical Society, 90(24), 6892-6893. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Journal of the Chemical Society, Perkin Transactions 2, (7), 1439-1446. [Link]
-
Pelloni, S., Lazzeretti, P., & Zanasi, R. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1656-1663. [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
-
¹H NMR spectra of (a) compound 1 and (b) CyB3. (c) stacked ¹H NMR... (n.d.). ResearchGate. [Link]
-
Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. (2022, October 20). Taylor & Francis. [Link]
-
Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. (n.d.). ResearchGate. [Link]
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H NMR Spectroscopy. (n.d.). [Link]
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chemical shift and ppm values in 1H NMR spectroscopy. (2019, September 26). YouTube. [Link]
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H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. [Link]
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NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]
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Cyclobutyl phenyl ketone. (n.d.). PubChem. [Link]
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1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones. (n.d.). ResearchGate. [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. [Link]
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low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]
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A Comparative Guide to the 13C NMR Chemical Shifts of 3-Cyanophenyl Cyclobutyl Ketone
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Cyanophenyl cyclobutyl ketone. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis supported by predictive data and established principles of NMR spectroscopy. We will explore the structural elucidation of this molecule by comparing its predicted spectral data with that of analogous compounds, thereby providing a robust framework for understanding the subtle electronic effects at play.
Introduction
3-Cyanophenyl cyclobutyl ketone is a bifunctional molecule featuring a ketone linker between a cyclobutyl group and a meta-substituted cyanophenyl ring. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering a detailed map of the carbon skeleton.[1] The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, which is influenced by factors such as hybridization, substituent effects, and stereochemistry.[2] This guide will dissect the predicted ¹³C NMR spectrum of the title compound, offering a rationale for the observed chemical shifts through comparative analysis.
Best Practices for 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following represents a validated, best-practice methodology.
Experimental Protocol: 13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-50 mg of the solid sample, or 50-200 µL of a liquid sample, in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its versatility.
-
Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 7.05 Tesla, corresponding to a ¹³C resonance frequency of approximately 75 MHz.[2]
-
Acquisition Parameters:
-
Technique: Employ proton-decoupled (broadband decoupling) acquisition to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[2]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30') is typically sufficient.
-
Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining quantitative data, although less critical for simple peak identification.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is often required to achieve a satisfactory signal-to-noise ratio.[3]
-
-
Referencing: The chemical shift scale should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS), which is defined as 0.0 ppm.[2][4]
The following diagram illustrates the general workflow for NMR analysis.
Caption: General workflow for NMR sample analysis.
Results and Analysis: 3-Cyanophenyl cyclobutyl ketone
The structure of 3-Cyanophenyl cyclobutyl ketone, with the IUPAC name (3-cyanophenyl)(cyclobutyl)methanone, is shown below with the carbon atoms numbered for assignment purposes.
Caption: Structure of 3-Cyanophenyl cyclobutyl ketone.
Due to the lack of symmetry, all 12 carbon atoms in the molecule are chemically non-equivalent and are expected to produce distinct signals in the ¹³C NMR spectrum.[1]
Predicted Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for 3-Cyanophenyl cyclobutyl ketone.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale and Comparative Analysis |
| C=O (Ketone) | ~198-205 | Ketone carbonyl carbons are highly deshielded and typically appear far downfield, often exceeding 200 ppm.[3][5][6] This is due to the electronegativity of the oxygen atom and the sp² hybridization.[2] Conjugation with the aromatic ring can cause a slight upfield shift of 6-10 ppm compared to a non-conjugated ketone.[7] |
| C-ipso (aromatic) | ~137-140 | This is the quaternary carbon of the benzene ring attached to the ketone group. Its chemical shift is influenced by the electron-withdrawing nature of the carbonyl group. In acetophenone, this carbon appears around 137 ppm.[8] |
| C-CN (aromatic) | ~112-115 | This is the quaternary carbon bonded to the cyano group. The nitrile group is electron-withdrawing, and this carbon's shift is characteristic. |
| -CN (Nitrile) | ~117-120 | The carbon of the nitrile group itself typically resonates in this region.[9] |
| Aromatic CH | ~129-135 | Aromatic carbons generally resonate between 110-160 ppm.[10] The presence of two electron-withdrawing groups (ketone and cyano) leads to a complex pattern of deshielding for the remaining four aromatic CH carbons. Their specific shifts are determined by their position relative to these substituents. |
| C-α (Cyclobutyl) | ~40-55 | This is the methine carbon of the cyclobutyl ring directly attached to the carbonyl group. Its chemical shift is significantly downfield compared to a simple alkane due to the electron-withdrawing effect of the ketone. This is consistent with the typical range for carbons alpha to a carbonyl group.[4] |
| C-β (Cyclobutyl) | ~24-28 | These are the two equivalent methylene carbons adjacent to the alpha-carbon. They are less affected by the ketone and appear in a region typical for cyclobutane methylene groups. |
| C-γ (Cyclobutyl) | ~17-20 | This is the single methylene carbon at the 'bottom' of the cyclobutyl ring, furthest from the ketone group. It is expected to be the most shielded of the aliphatic carbons. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted assignments, we can compare them with experimental data from analogous molecules.
| Compound | C=O (ppm) | Aromatic (ppm) | Aliphatic (ppm) |
| Cyclobutyl phenyl ketone | ~200.5 | 136.9 (ipso), 132.7, 128.4, 128.0 | 45.3 (α-CH), 25.5 (β-CH₂), 18.2 (γ-CH₂) |
| 3'-Cyanoacetophenone | ~195.8 | 138.1 (C-CO), 112.9 (C-CN), 117.9 (CN), 136.6, 133.0, 130.0, 129.8 | 26.8 (CH₃) |
| Cyclobutanone | ~208.6 | - | 47.8 (α-CH₂), 12.9 (β-CH₂) |
Data sourced from publicly available spectral databases and literature.[11][12][13][14]
Key Observations from the Comparison:
-
Ketone Carbonyl (C=O): The predicted shift for the title compound (~198-205 ppm) aligns well with the experimental value for Cyclobutyl phenyl ketone (~200.5 ppm) and 3'-Cyanoacetophenone (~195.8 ppm).[15] Ketones generally exhibit signals in the 190-220 ppm range.[7] The presence of the electron-withdrawing cyano group in the meta position is expected to have a minor electronic effect on the distant carbonyl carbon.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons in 3-Cyanophenyl cyclobutyl ketone will be a hybrid of the effects seen in the two reference compounds. The ipso-carbon attached to the ketone is predicted to be around 137-140 ppm, similar to that in 3'-Cyanoacetophenone. The other aromatic signals will be spread out due to the combined electron-withdrawing effects of both the ketone and the cyano groups, which influence the ortho, meta, and para positions differently.[16]
-
Aliphatic Carbons: The shifts of the cyclobutyl ring carbons are expected to be very similar to those in Cyclobutyl phenyl ketone. The α-carbon (methine) will be significantly deshielded (~40-55 ppm) by the adjacent carbonyl. The β- and γ-carbons will appear further upfield, consistent with typical saturated cycloalkane values.[17] For instance, in cyclobutanone itself, the α-carbons are at 47.8 ppm.[14]
Conclusion
The ¹³C NMR spectrum of 3-Cyanophenyl cyclobutyl ketone can be reliably predicted and interpreted through a combination of established chemical shift ranges and comparative analysis with structurally similar molecules. The key spectral features include a downfield ketone carbonyl signal above 195 ppm, a complex aromatic region between 110-140 ppm reflecting the influence of two electron-withdrawing substituents, a nitrile carbon signal around 118 ppm, and a set of aliphatic signals for the cyclobutyl ring with the α-carbon significantly deshielded. This detailed analysis serves as a valuable reference for the structural verification of this and related compounds in a research and development setting.
References
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
- De Kock, A. J., et al. (1979). The stereochemistry of substituted cyclobutanone derivatives. South African Journal of Chemistry, 32(4), 145-152.
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University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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Reich, H. J. (2020, February 14). 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclobutanone. PubChem. Retrieved from [Link]
- Li, Y., et al. (2020). Radical-Induced Ring-Opening and Reconstruction of Cyclobutanone Oxime Esters. Organic Letters, 22(15), 5895-5900.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Nakashima, R., et al. (2020). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 58(12), 1185-1193.
- Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 42(7), 1563-1576.
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SlidePlayer. (n.d.). N.M.R CHEMICAL SHIFTS C-13. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Manz, B. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
-
National Center for Biotechnology Information. (n.d.). Cyclobutyl phenyl ketone. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). Cyclobutanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Cyclobutanone oxime - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
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R Discovery. (n.d.). 13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Acetylbenzonitrile. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones. Retrieved from [Link]
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Safety Operating Guide
Operational Safety & Logistics Guide: Handling 3-Cyanophenyl Cyclobutyl Ketone
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identifier: CAS No. 898790-48-2
As an intermediate frequently utilized in drug discovery, 3-Cyanophenyl cyclobutyl ketone presents specific operational challenges. It possesses a uniquely lipophilic cyclobutyl ring paired with a reactive aryl nitrile moiety. Handling this material safely requires understanding not just what protective equipment to wear, but the underlying mechanisms of why it is necessary and how to validate your safety systems before beginning work[1].
This guide provides authoritative, causality-driven operational procedures for safely handling, weighing, decontaminating, and disposing of this chemical.
Hazard Rationale and E-E-A-T Analysis
To design a highly effective Personal Protective Equipment (PPE) strategy, we must first look at the physico-chemical profile and the Globally Harmonized System (GHS) hazard data associated with 3-Cyanophenyl cyclobutyl ketone[2].
-
Dermal and Ocular Irritation (H315, H319): The cyclobutyl ketone group enhances the compound's partition coefficient (LogP), making it lipophilic enough to interact aggressively with the lipid bilayers of the skin and cornea[2]. This mandates uninterrupted barrier protection.
-
Respiratory Irritation (H335): As a solid, this compound can generate fine, statically charged particulates that easily aerosolize during transfer. Inhalation directly exposes the sensitive mucosal membranes to the cyano group, causing severe localized irritation[2].
-
Combustion Hazards: While the covalent cyano group is stable under physiological conditions, exposing the compound to extreme heat or chemical incineration generates highly toxic carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide (HCN) gas[1].
Quantitative Hazard Profile & Operational Implications
| Property / GHS Classification | Quantitative Data | Operational Implication for PPE & Logistics |
| Molecular Weight | 185.22 g/mol | Fine solid powder; susceptible to electrostatic aerosolization during weighing. |
| Skin Irritation | GHS Category 2 (H315) | Demands strict dermal barrier; avoid thin/latex gloves. |
| Eye Irritation | GHS Category 2A (H319) | Requires tight-fitting safety goggles; face shield recommended for bulk transfer. |
| Respiratory Irritation | GHS Category 3 (H335) | Weighing strictly limited to Ventilated Fume Enclosures (VFE). |
Personal Protective Equipment (PPE) Matrix
Based on the hazard mechanisms detailed above, the following PPE matrix is required for standard operational handling of the dry powder.
| PPE Component | Specification | Scientific Causality & Rationale | Validation Check |
| Hand Protection | Nitrile gloves (Minimum 5 mil thickness). | Nitrile provides high resistance to dry aromatic nitriles[3]. If the powder is dissolved in solvents like DMSO, double-gloving is mandatory to prevent rapid solvent-mediated dermal penetration. | Inflate gloves with trapped air to check for microscopic pinholes prior to donning. |
| Eye Protection | ANSI Z87.1 chemical splash goggles. | Standard safety glasses leave gaps at the periphery. The lipophilic nature of the compound will cause severe irritation upon contact with the cornea[2]. | Ensure the silicone seal fits tightly against the face with no gaps. |
| Body Protection | Flame-resistant (FR) or standard 100% cotton lab coat, buttoned to the neck. | Synthetic fibers (e.g., polyester) can melt into the skin during a fire or generate static charge, which attracts the irritating powder. | Visually verify that cuffs overlap with the gloves. |
| Respiratory | Handled inside a VFE (no respirator needed if engineering controls hold). | Airborne particulates irritate the upper respiratory tract[2]. Containment via engineering controls is prioritized over personal respirators[3]. | Verify VFE digital monitor reads a face velocity of 80–120 fpm. |
Step-by-Step Methodologies: Safe Handling & Weighing
Executing a safe workflow requires treating every protocol as a self-validating system. Follow these operational steps precisely.
Step 1: Engineering Control Verification
-
Action: Turn on the Ventilated Fume Enclosure (VFE) or powder weighing hood. Clear the deck of all unnecessary equipment to prevent turbulent air eddies.
-
Validation: Hold a piece of a delicate task wipe (e.g., Kimwipe) at the sash opening. It should be gently but continuously pulled inward. Ensure the face velocity is 80-120 feet per minute (fpm).
-
Causality: Proper laminar airflow ensures any aerosolized H335-classified powder is pulled away from the operator's breathing zone[3].
Step 2: Static Mitigation and Transfer
-
Action: Use a grounded, anti-static weigh boat and a static-dissipative spatula (e.g., metal or specialized conductive polymer).
-
Validation: Before transferring, pass an anti-static zero-stat gun over the weigh boat. The powder should sit flat and not "jump" to the sides of the boat.
-
Causality: Cycloaliphatic compounds often hold a static charge. Mitigating static prevents the powder from instantly aerosolizing or clinging to the outside of transport vials, which would cause an exposure risk once removed from the hood.
Step 3: Solution Preparation & Sealing
-
Action: If making a stock solution, add the solvent (e.g., DMSO or DCM) directly to the pre-weighed powder inside the VFE. Cap the vial securely with a PTFE-lined septum cap before removing it from the hood.
-
Validation: Invert the capped vial to ensure a hermetic seal before transferring to the assay bench.
-
Causality: Dissolving the powder changes its hazard profile. A solution in an organic solvent can penetrate nitrile gloves much faster than a dry powder. Sealing the vial inside the hood restricts the chemical hazard strictly to the controlled environment[3].
Safety & Logistics Workflow Diagram
Below is the logical workflow mapping out the integration of PPE, handling, and disposal based on standard laboratory safety practices.
Figure 1: Operational safety workflow for handling 3-Cyanophenyl cyclobutyl ketone.
Spill Management and Decontamination Plan
In the event of a chemical spill outside the fume hood, immediate, localized action is required to prevent broader laboratory contamination.
-
Dry Powder Spill: Do NOT sweep with a dry brush, as this will aerosolize the H335-irritant particles.
-
Procedure: Gently cover the powder with paper towels slightly dampened with soapy water. Carefully gather the wet towels inward (to trap the powder) and place them into a heavy-duty, sealable chemical waste bag[3].
-
-
Solvent Spill (e.g., DMSO solution):
-
Procedure: Evacuate personnel from the immediate vicinity. Apply an inert, non-combustible absorbent material (such as vermiculite or sand) over the liquid. Wait 5 minutes for full absorption, then scoop into a solvent-rated hazardous waste container. Wash the affected surface down with alternating wipes of isopropanol and soapy water.
-
Disposal and Waste Segregation
Due to its molecular structure, 3-Cyanophenyl cyclobutyl ketone requires strict waste segregation.
-
Prohibited Action: Under no circumstances should this compound, or its aqueous washings, be flushed down the sink.
-
Combustion Logistics: All solid waste, contaminated PPE (gloves, wipes), and liquid stock solutions must be clearly labeled and sent for professional chemical incineration . Because thermal decomposition of the cyano group releases hydrogen cyanide (HCN) and nitrogen oxides (NOx), the incineration facility must be equipped with appropriate scrubbers capable of neutralizing these toxic off-gases[1].
References
- AK Scientific, Inc. (2023). Safety Data Sheet (United States): 3-Cyanophenyl cyclobutyl ketone. AK Scientific.
- AK Scientific, Inc. (2023). Hazard Statements for CAS 898790-48-2. AK Scientific.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
